

13C NMR spectral data for methyl pyrimidine-4-carboxylate

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Compound of Interest

Compound Name: Methyl pyrimidine-4-carboxylate

Cat. No.: B030229

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Despite comprehensive searches across various scientific databases and literature, the specific experimental ¹³C NMR spectral data for **methyl pyrimidine-4-carboxylate** could not be located. While spectral data for numerous related pyrimidine derivatives are available, the precise chemical shifts for the target molecule remain elusive in the reviewed literature.

This guide will, therefore, present a detailed overview of the expected ¹³C NMR spectral characteristics of **methyl pyrimidine-4-carboxylate** based on established principles of NMR spectroscopy and data from analogous structures. Additionally, a generalized experimental protocol for acquiring ¹³C NMR data is provided for researchers aiming to characterize this compound.

Predicted ¹³C NMR Spectral Data

The chemical shifts in ¹³C NMR spectroscopy are highly dependent on the electronic environment of each carbon atom. For **methyl pyrimidine-4-carboxylate**, the electron-withdrawing nature of the nitrogen atoms in the pyrimidine ring and the carboxylate group will significantly influence the spectrum.

Structure and Carbon Numbering:

Figure 1. Structure of **Methyl Pyrimidine-4-carboxylate** with Atom Numbering.

Predicted Chemical Shift Ranges:

Based on the analysis of similar pyrimidine and carboxylate-containing compounds, the expected ^{13}C NMR chemical shift ranges for **methyl pyrimidine-4-carboxylate** in a standard deuterated solvent like CDCl_3 are summarized below.

Carbon Atom	Predicted Chemical Shift (δ , ppm)	Rationale
C2	155 - 165	Located between two electronegative nitrogen atoms, leading to significant deshielding.
C4	150 - 160	Attached to a nitrogen atom and the electron-withdrawing carboxylate group, resulting in a downfield shift.
C5	120 - 130	Primarily influenced by the adjacent C4 and C6, expected to be the most upfield of the aromatic carbons.
C6	150 - 160	Situated between a nitrogen atom and a carbon atom, experiencing deshielding from the adjacent nitrogen.
C=O	160 - 170	Carbonyl carbon of the ester group, typically found in this downfield region.
OCH ₃	50 - 60	Methyl carbon of the ester group, a characteristic upfield signal.

Experimental Protocol for ^{13}C NMR Spectroscopy

For researchers intending to acquire ^{13}C NMR data for **methyl pyrimidine-4-carboxylate**, the following general protocol can be employed.

Instrumentation:

- A high-resolution NMR spectrometer with a proton-carbon dual probe (e.g., 400 MHz or higher).

Sample Preparation:

- Weigh approximately 10-20 mg of pure **methyl pyrimidine-4-carboxylate**.
- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆)). The choice of solvent may influence the chemical shifts slightly.
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.
- Transfer the solution to a clean, dry 5 mm NMR tube.

Data Acquisition Parameters (Example for a 400 MHz Spectrometer):

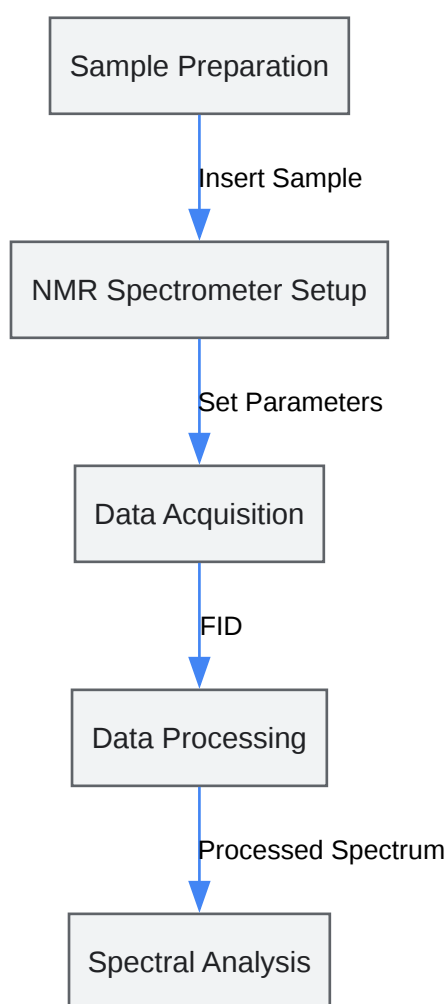
- Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).
- Spectral Width: Approximately 240 ppm (e.g., -20 to 220 ppm).
- Acquisition Time: 1-2 seconds.
- Relaxation Delay: 2-5 seconds (a longer delay may be necessary for quaternary carbons).
- Number of Scans: 1024 or more, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.
- Temperature: 298 K (25 °C).

Data Processing:

- Apply a Fourier transform to the acquired free induction decay (FID).

- Phase correct the resulting spectrum.
- Calibrate the chemical shift scale by setting the solvent peak to its known value (e.g., CDCl_3 at 77.16 ppm) or the TMS signal to 0 ppm.
- Integrate the peaks if desired (note that ^{13}C NMR peak integrals are not always directly proportional to the number of carbons without specific experimental setups).

Workflow for NMR Analysis:



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